![molecular formula C17H24N2O2 B3803606 (3E)-N-[5-methyl-2-(pentanoylamino)phenyl]pent-3-enamide](/img/structure/B3803606.png)
(3E)-N-[5-methyl-2-(pentanoylamino)phenyl]pent-3-enamide
Description
The compound “(3E)-N-[5-methyl-2-(pentanoylamino)phenyl]pent-3-enamide” is an organic compound based on its structure. It contains a pentene group (pent-3-enamide) and a phenyl group, both of which are common in organic chemistry .
Synthesis Analysis
While I don’t have specific information on the synthesis of this exact compound, organic compounds with similar structures are often synthesized through reactions such as condensation, substitution, or addition reactions .Molecular Structure Analysis
The compound contains a double bond, which suggests it could exist in different geometric isomers, known as cis-trans isomers . The “(3E)” in the name indicates the configuration of the double bond, with “E” standing for “entgegen”, German for “opposite” - indicating that the two largest groups are on opposite sides of the double bond .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with double bonds like alkenes can undergo addition reactions. For example, they can participate in reactions like hydrogenation, halogenation, and hydrohalogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, melting point, solubility, and reactivity can be influenced by factors like molecular weight, polarity, and the presence of functional groups .properties
IUPAC Name |
N-[4-methyl-2-[[(E)-pent-3-enoyl]amino]phenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-6-8-16(20)18-14-11-10-13(3)12-15(14)19-17(21)9-7-5-2/h5,7,10-12H,4,6,8-9H2,1-3H3,(H,18,20)(H,19,21)/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQDJJLSYYHMHD-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)NC(=O)CC=CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)NC(=O)C/C=C/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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